molecular formula C13H28O4 B1666616 1,1,3,3-Tetraethoxy-2,2-dimethylpropane CAS No. 10602-38-7

1,1,3,3-Tetraethoxy-2,2-dimethylpropane

Cat. No. B1666616
CAS RN: 10602-38-7
M. Wt: 248.36 g/mol
InChI Key: VUFSCSMOKMPDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adimal is a therapeutic drug for viral dermatoses.

Scientific Research Applications

  • Vibrational Spectroscopy : The study of vibrational spectra and conformational behavior in compounds similar to 1,1,3,3-Tetraethoxy-2,2-dimethylpropane reveals insights into their physical properties. For instance, compounds like 1,2,2,3-tetrachloropropane and 1,3-dichloro-2,2-dimethylpropane display a mixture of conformers in their liquid phase and exhibit distinct crystallization behaviors under various conditions, such as low temperature and high pressure (Powell et al., 1983).

  • Structural Chemistry : Research into the synthesis, structure, and thermal decomposition of iodine inclusion compounds in systems involving 2,2-dimethylpropane-1,3-diamine provides valuable insights into the structural properties of related compounds. These studies often involve spectroscopic methods and crystal structure determination, offering a deeper understanding of molecular interactions and conformations (Megen et al., 2014).

  • Materials Science : Research on compounds like 2,2-dimethylpropane has led to the development of novel materials. For example, the synthesis of uranyl(VI) complexes incorporating propylene-bridged salen-type N2O2-ligands has been explored, which are characterized by various spectroscopic techniques and theoretical computations (Azam et al., 2015).

  • Solubility Studies : Investigations into the solubility of compounds like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in different solvents provide crucial information for applications in chemical processes and material synthesis. These studies typically involve isothermal methods and the correlation of solubility data with temperature (Wu et al., 2012).

properties

CAS RN

10602-38-7

Product Name

1,1,3,3-Tetraethoxy-2,2-dimethylpropane

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

IUPAC Name

1,1,3,3-tetraethoxy-2,2-dimethylpropane

InChI

InChI=1S/C13H28O4/c1-7-14-11(15-8-2)13(5,6)12(16-9-3)17-10-4/h11-12H,7-10H2,1-6H3

InChI Key

VUFSCSMOKMPDLE-UHFFFAOYSA-N

SMILES

CCOC(C(C)(C)C(OCC)OCC)OCC

Canonical SMILES

CCOC(C(C)(C)C(OCC)OCC)OCC

Appearance

Solid powder

Other CAS RN

10602-38-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,1,3,3-tetraethoxy-2,2-dimethylpropane
adimal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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